molecular formula C6H14Cl2N2Pt B1197127 Dichloro(1,2-diaminocyclohexane)platinum(II) CAS No. 38780-40-4

Dichloro(1,2-diaminocyclohexane)platinum(II)

Cat. No.: B1197127
CAS No.: 38780-40-4
M. Wt: 380.2 g/mol
InChI Key: PNNCIXRVXCLADM-UHFFFAOYSA-L
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Description

Dichloro(1,2-diaminocyclohexane)platinum(II): is a platinum-based compound with the chemical formula C₂H₁₀Cl₂N₂Pt and a molecular weight of 328.104 g/mol . This compound is known for its significant role in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) typically involves the reaction of platinum(II) chloride with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of Dichloro(1,2-diaminocyclohexane)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNCIXRVXCLADM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977416
Record name Platinum(2+) chloride--cyclohexane-1,2-diamine (1/2/1)
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Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52691-24-4, 38780-40-4, 61848-62-2, 61848-70-2
Record name Dichloro(1,2-diaminocyclohexane)platinum
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum (II), dichlorobis(methylamine)-, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, dichloro(1,2-cyclohexanediamine-N,N')-, (SP-4-2-(1S-trans))-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) chloride--cyclohexane-1,2-diamine (1/2/1)
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Record name Dichloro(1,2-diaminocyclohexane)platinum(II)
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Synthesis routes and methods

Procedure details

Dichloro (1,2-diaminocyclohexane)platinum (II) was synthesized as described by Gale et al, Research Communications in Chemical Pathology and Pharmacology, Volume 7, No. 3, Pages 529-538, March 1974. Thus, Potassium tetrachloroplatinite, K2Pt Cl4 (20 mM) in 75 ml water was mixed with 1,2-diaminocyclohexane (20 mM) for three hours at room temperature. The insoluble product was removed by filtration, washed with water and then with methanol, and oven-dried. The yield was approximately 90% of theory. The product was then purified by dissolution in dimethylformamide, filtration, and addition of three volumes of methanol or 0.1 N HCl. This product was filtered, washed, and dried as above. The yield in purification was 47%.
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Q & A

Q1: How effective are DACHPt-loaded micelles compared to free oxaliplatin?

A: Studies show that DACHPt encapsulated within core cross-linked polymer micelles demonstrates significantly increased cytotoxicity against A2780 ovarian cancer cells compared to free oxaliplatin. These micelles exhibited superior antitumor activity in an ovarian tumor xenograft model while being well-tolerated in mice. []

Q2: What makes polymeric micelles a promising platform for DACHPt delivery?

A: Polymeric micelles offer a unique approach for delivering DACHPt by encapsulating it within their core, which can be further reinforced by cross-linking. This encapsulation modifies the drug's physicochemical, biochemical, and pharmacological characteristics. [] These modifications can potentially minimize side effects, enhance bioavailability at target sites, and reduce the risk of drug resistance. [, ]

Q3: How does the size of DACHPt-loaded micelles influence their efficacy?

A: Research indicates that the size of DACHPt-loaded micelles can impact their tissue distribution and penetration. Studies using X-ray fluorescence (XRF) to analyze DACHPt/m with different diameters in a human pancreatic cancer model revealed valuable insights into drug penetration within tumor tissues. []

Q4: Can DACHPt-loaded nanocarriers be targeted to specific cancer cells?

A: Yes, researchers are exploring targeted delivery strategies. One approach involves conjugating tissue factor (TF) targeting antibodies to maleimide-surface functionalized DACHPt-loaded micelles. This allows for selective drug delivery by leveraging the high affinity between antibodies and TF antigens, which are overexpressed in many human cancers. []

Q5: Beyond polymeric micelles, what other nanocarriers are being investigated for DACHPt delivery?

A: Gold nanoshells are being explored as a promising alternative for DACHPt delivery. These nanoshells act as carriers and exhibit a significant photothermal effect when exposed to near-infrared (NIR) light. This dual functionality allows for a synergistic combination of chemotherapy and photothermal therapy, leading to enhanced tumor cell death. []

Q6: What is the mechanism behind the synergistic chemo-photothermal effect of DACHPt-loaded gold nanoshells?

A: DACHPt-loaded gold nanoshells exhibit strong absorption in the NIR region, enabling efficient conversion of light energy into heat. This localized hyperthermia, induced by NIR laser irradiation, amplifies the cytotoxic effects of DACHPt, leading to more effective tumor ablation. []

Q7: Are there any strategies to improve the water solubility of DACHPt?

A: Research has explored modifying DACHPt's structure by substituting its chlorides with various organic or inorganic anions. This approach has yielded new platinum complexes with improved water solubility. Notably, some of these modified complexes demonstrated enhanced antitumor activity compared to the original dichloro complex. []

Q8: What are the potential advantages of increasing DACHPt's water solubility?

A: Enhancing DACHPt's water solubility can improve its bioavailability and facilitate easier administration. Higher solubility can potentially lead to more efficient drug delivery and therapeutic outcomes. []

Q9: How is Brillouin microscopy being utilized in DACHPt research?

A: Brillouin microscopy, a label-free and non-destructive technique, is being used to assess the efficacy of DACHPt-loaded nanoparticles in 3D tumor models. By measuring the Brillouin frequency shift, researchers can quantify changes in the mechanical integrity of tumor spheroids, providing insights into the effectiveness of the drug delivery system. []

Q10: What are the advantages of using 3D tumor spheroids over traditional 2D cell cultures for evaluating DACHPt delivery systems?

A: 3D tumor spheroids provide a more physiologically relevant model by mimicking the complex microenvironment of tumors in vivo. This includes cell-cell interactions, extracellular matrix deposition, and gradients of nutrients and oxygen, which can significantly impact drug penetration and efficacy. []

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